3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine
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Overview
Description
3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine is a heterocyclic compound with a complex structure that includes pyrazole, pyridine, and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine-3-carbaldehyde under basic conditions to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Its structural similarity to nucleic bases allows it to act as a metabolite, interfering with cellular processes in viruses and cancer cells . This interference can lead to the inhibition of cell proliferation and induction of apoptosis in tumor cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
3-Phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine stands out due to its unique combination of pyrazole, pyridine, and triazine rings, which confer distinct chemical and biological properties. Its ability to act as a metabolite and its cytotoxic activity against various cancer cell lines make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-13-12-11(6-7-16-13)20-14(19-18-12)10(8-17-20)9-4-2-1-3-5-9/h1-8H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSTMMQXIFEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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